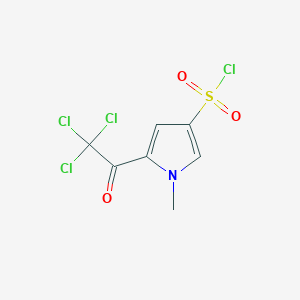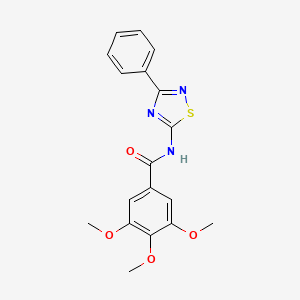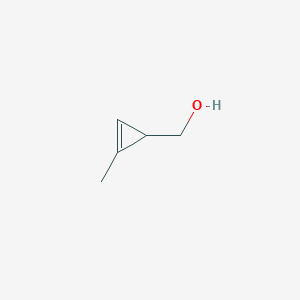
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trichloroacetyl group and a sulfonyl chloride group attached to a pyrrole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学的研究の応用
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles. It is also used in the development of new synthetic methodologies.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms. It can be used to introduce sulfonyl chloride groups into peptides and proteins for labeling and cross-linking studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery. Derivatives of this compound may exhibit biological activity and can be used in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties. It can be used in the synthesis of dyes, pigments, and polymers.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrrole-3-sulfonyl chloride with trichloroacetyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trichloroacetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols or aldehydes.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Cyclization Catalysts: Lewis acids, transition metal catalysts
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the trichloroacetyl group
作用機序
The mechanism of action of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in biochemical studies to modify proteins and peptides. The trichloroacetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride can be compared with other pyrrole derivatives and sulfonyl chlorides:
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a carbaldehyde group instead of a sulfonyl chloride group. It is used in different synthetic applications and has distinct reactivity.
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile: Contains a carbonitrile group, which imparts different chemical properties and reactivity compared to the sulfonyl chloride group.
1-methyl-1H-pyrrole-3-sulfonyl chloride: Lacks the trichloroacetyl group, making it less versatile in certain synthetic applications but still useful as a sulfonylating agent.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
特性
IUPAC Name |
1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl4NO3S/c1-12-3-4(16(11,14)15)2-5(12)6(13)7(8,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRYNZCFXKAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one](/img/structure/B2994330.png)
![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)


![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)
![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)

